molecular formula C13H19NS B7990786 3-(Azepan-1-ylmethyl)benzenethiol

3-(Azepan-1-ylmethyl)benzenethiol

Cat. No.: B7990786
M. Wt: 221.36 g/mol
InChI Key: YFHUBXYSXMXUEK-UHFFFAOYSA-N
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Description

3-(Azepan-1-ylmethyl)benzenethiol is an organic compound with the molecular formula C13H19NS It is characterized by the presence of a benzenethiol group attached to an azepane ring via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azepan-1-ylmethyl)benzenethiol typically involves the reaction of benzenethiol with azepane in the presence of a suitable catalyst. One common method is the nucleophilic substitution reaction where benzenethiol reacts with azepane under basic conditions to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The use of high-purity starting materials and catalysts is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Azepan-1-ylmethyl)benzenethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding thiolate.

    Substitution: The benzenethiol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst such as aluminum chloride.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Thiolate anions.

    Substitution: Various substituted benzenethiol derivatives.

Scientific Research Applications

3-(Azepan-1-ylmethyl)benzenethiol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Azepan-1-ylmethyl)benzenethiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Piperidin-1-ylmethyl)benzenethiol
  • 3-(Morpholin-1-ylmethyl)benzenethiol
  • 3-(Pyrrolidin-1-ylmethyl)benzenethiol

Uniqueness

3-(Azepan-1-ylmethyl)benzenethiol is unique due to the presence of the azepane ring, which imparts distinct chemical and biological properties compared to its analogs. The larger ring size of azepane compared to piperidine or morpholine can influence the compound’s reactivity and interaction with biological targets.

Properties

IUPAC Name

3-(azepan-1-ylmethyl)benzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NS/c15-13-7-5-6-12(10-13)11-14-8-3-1-2-4-9-14/h5-7,10,15H,1-4,8-9,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFHUBXYSXMXUEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC2=CC(=CC=C2)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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